3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole
Overview
Description
3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole is a heterocyclic compound with the molecular formula C11H12N2S. It is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenylsulfanyl group at position 4.
Preparation Methods
The synthesis of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with phenylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydride), and specific oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions, due to its ability to bind to specific biological targets.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds to 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole include other pyrazole derivatives with different substituents at positions 3, 4, and 5. For example:
3,5-Dimethyl-4-(methylsulfanyl)-1H-pyrazole: This compound has a methylsulfanyl group instead of a phenylsulfanyl group, which affects its chemical reactivity and biological activity.
3,5-Dimethyl-4-(phenylsulfonyl)-1H-pyrazole: This compound has a phenylsulfonyl group, which introduces additional polar interactions and changes its solubility and binding properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
3,5-dimethyl-4-phenylsulfanyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-11(9(2)13-12-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWHRBKXVTMIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351558 | |
Record name | 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127788-13-0 | |
Record name | 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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